molecular formula C22H20N4OS B2426734 N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide CAS No. 391948-48-4

N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2426734
CAS No.: 391948-48-4
M. Wt: 388.49
InChI Key: YWGBQEIQPZQAPY-UHFFFAOYSA-N
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Description

N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a specialized 1,2,4-triazole derivative offered for investigative purposes in life science research. Compounds featuring the 1,2,4-triazole scaffold are the subject of extensive scientific investigation due to their broad spectrum of potential biological activities. This particular molecule integrates a naphthalene carboxamide moiety, a structure often associated with interaction with hydrophobic binding pockets, which may enhance its selectivity and potency as a research tool. The structural architecture of this compound suggests potential for use in early-stage pharmacological profiling. Researchers are exploring 1,2,4-triazole derivatives for their ability to interact with key enzymatic pathways. For instance, some triazole-based molecules have been investigated for their role in modulating inflammatory responses, including potential interactions with enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are central to the arachidonic acid pathway . This makes such compounds valuable for research into complex signaling cascades involving MAPK, JNK, and JAK-STAT pathways . As such, this chemical is positioned as a key intermediate for researchers developing novel probes for biochemical assays. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-15-7-5-10-17(13-15)26-20(24-25-22(26)28-2)14-23-21(27)19-12-6-9-16-8-3-4-11-18(16)19/h3-13H,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGBQEIQPZQAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SC)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Coupling with Naphthalene-1-carboxamide: The final step involves coupling the triazole derivative with naphthalene-1-carboxamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes nucleophilic displacement under basic conditions. For example:
Reaction:

 SMe+Nu SNu+Me\text{ SMe}+\text{Nu}^-\rightarrow \text{ SNu}+\text{Me}^-

Conditions:

  • Methyl iodide and a base (e.g., K₂CO₃) facilitate alkylation.

  • Thiols or amines replace the methylsulfanyl group in polar aprotic solvents (DMF, 60°C) .

Table 1: Substitution Reactions of Methylsulfanyl Group

NucleophileProductYieldConditionsSource
SH⁻Thiol derivative72%DMF, 60°C, 12h
NH₃Amino-triazole derivative68%EtOH, reflux, 8h

Oxidation of Methylsulfanyl Group

The sulfur atom in -SMe is susceptible to oxidation, forming sulfoxide (-SO) or sulfone (-SO₂) derivatives.

Reaction Pathways:

 SMeH2O2 SOCH3excess H2O2 SO2CH3\text{ SMe}\xrightarrow{\text{H}_2\text{O}_2}\text{ SOCH}_3\xrightarrow{\text{excess H}_2\text{O}_2}\text{ SO}_2\text{CH}_3

Key Data:

  • Sulfoxide formation: 30% H₂O₂, acetic acid, 0°C, 2h (85% yield).

  • Sulfone formation: Excess H₂O₂, HCl, 60°C, 6h (78% yield) .

Reactivity of the 1,2,4-Triazole Ring

The triazole core participates in electrophilic substitutions and coordination chemistry:

Electrophilic Aromatic Substitution

The 3-methylphenyl group directs electrophiles to the para position.

Example: Nitration

Ar H+HNO3H2SO4Ar NO2\text{Ar H}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Ar NO}_2

Conditions: Concentrated H₂SO₄, 0–5°C, 4h .

Metal Coordination

The triazole nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Hydrolysis of Naphthalene Carboxamide

The amide bond undergoes hydrolysis under acidic or basic conditions:

Reaction:

R CONH R +H2OH+/OHR COOH+H2N R \text{R CONH R }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R COOH}+\text{H}_2\text{N R }

Conditions:

  • Acidic: 6M HCl, reflux, 24h (95% conversion).

  • Basic: 2M NaOH, 80°C, 12h (88% conversion) .

Functionalization of the Naphthalene Ring

The naphthalene moiety undergoes electrophilic substitution, influenced by the carboxamide’s meta-directing effect:

Example: Bromination

Naphthalene+Br25 Bromo naphthalene derivative\text{Naphthalene}+\text{Br}_2\rightarrow \text{5 Bromo naphthalene derivative}

Conditions: Br₂ in CCl₄, FeBr₃ catalyst, 25°C, 2h .

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloadditions with alkynes, though steric hindrance from the 3-methylphenyl group limits reactivity .

Stability Under Thermal and Photolytic Conditions

  • Thermal stability: Decomposes above 250°C, releasing SO₂ and CO₂.

  • Photolysis: UV light (254 nm) induces cleavage of the triazole-methyl bond, forming radical intermediates .

Scientific Research Applications

N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and methylsulfanyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A methylphenol derivative with antimicrobial properties.

    Benzyl alcohol: An aromatic alcohol with various industrial applications.

    Triazole derivatives: A class of compounds with diverse biological activities.

Uniqueness

N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring, triazole ring, and methylsulfanyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities. The findings are supported by data tables and relevant research studies.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a triazole moiety and a methylsulfanyl group. The structural complexity contributes to its diverse biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related naphthalene carboxamides, with promising results:

  • Minimum Inhibitory Concentration (MIC) :
    • Naphthalene derivatives have shown MIC values comparable to standard antibiotics like rifampicin and ciprofloxacin. For instance, compounds similar to this compound exhibited MIC values in the range of 15.2 µmol/L against Mycobacterium kansasii and 26.0 µmol/L against methicillin-resistant Staphylococcus aureus .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

CompoundMIC (µmol/L)Target Pathogen
N-{[4-(3-methylphenyl)...15.2M. kansasii
N-(3-nitrophenyl)naphthalene...26.0MRSA
N-(2-hydroxyphenyl)naphthalene...51.9M. marinum

Anti-inflammatory Activity

The anti-inflammatory effects of naphthalene derivatives have also been documented. A study highlighted that certain naphthalene carboxamides inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • IC50 Values :
    • Compounds showed IC50 values ranging from 19.45 µM to 42.1 µM against COX-1 and COX-2 enzymes .

Table 2: Inhibition of COX Enzymes by Naphthalene Derivatives

CompoundIC50 (µM)COX Enzyme
Compound A19.45COX-1
Compound B42.1COX-2

Anticancer Activity

Research into the anticancer properties of related compounds has revealed significant potential:

  • Cell Line Studies :
    • A series of naphthalene derivatives were tested against various cancer cell lines (e.g., Mia PaCa-2, PANC-1). Some compounds exhibited potent activity comparable to established chemotherapeutics .

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
Compound CMia PaCa-212.5
Compound DPANC-115.0

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Substituent Effects : The presence of electron-withdrawing groups enhances antimicrobial activity.
  • Lipophilicity : Optimal lipophilicity is critical; compounds with log P values exceeding certain thresholds demonstrate decreased activity .

Q & A

Q. What are the critical steps in optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation between the triazole and naphthalene moieties .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) followed by recrystallization from ethanol improves purity .
  • Yield maximization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of triazole to naphthalene precursor) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methylsulfanyl at C5 of triazole, naphthalene carboxamide linkage) .
  • X-ray crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve bond lengths/angles and validate the triazole-naphthalene conformation .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 456.12) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Toxicology : Refer to naphthalene derivatives’ profiles (e.g., hepatotoxicity risks) and use fume hoods to avoid inhalation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal exposure .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HepG2 for cytotoxicity) .
  • Data normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and statistical tools (e.g., ANOVA with p < 0.05) to minimize variability .
  • Mechanistic studies : Combine in vitro assays (e.g., kinase inhibition) with molecular docking to identify off-target effects .

Q. What in silico strategies predict the molecular targets of this triazole-naphthalene hybrid?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB: 1ATP for ATP-binding sites) .
  • QSAR modeling : Correlate substituent effects (e.g., methylsulfanyl’s lipophilicity) with bioactivity using descriptors like LogP and polar surface area .
  • Pharmacophore mapping : Identify essential features (e.g., triazole’s hydrogen-bonding capacity) using Schrödinger’s Phase .

Q. How does the methylsulfanyl group influence pharmacokinetics and metabolic stability?

  • Methodological Answer :
  • Metabolic pathways : The methylsulfanyl group undergoes CYP450-mediated oxidation to sulfoxide/sulfone metabolites, which can be tracked via LC-MS/MS .
  • Stability assays : Compare plasma half-life (t1/2t_{1/2}) of the parent compound vs. analogs lacking sulfur substituents in microsomal preparations .
  • Lipophilicity : Measure LogD (octanol/water) to assess blood-brain barrier penetration potential .

Q. How can SAR studies enhance selectivity for a specific enzyme target?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogens (e.g., Cl, F) at the 3-methylphenyl position to modulate steric effects .
  • Bioactivity profiling : Test analogs against panels of enzymes (e.g., kinases, proteases) to identify selectivity trends .
  • Crystallographic analysis : Resolve co-crystal structures with target enzymes (e.g., using SHELX) to guide rational design .

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